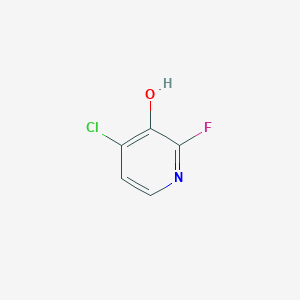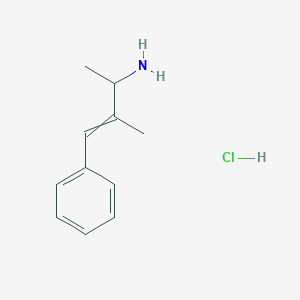
3-Methyl-4-phenylbut-3-en-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Methyl-4-phenylbut-3-en-2-amine;hydrochloride are not explicitly detailed in the search results. industrial synthesis usually involves large-scale chemical reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenylbut-3-en-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives .
Scientific Research Applications
3-Methyl-4-phenylbut-3-en-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-4-phenylbut-3-en-2-amine;hydrochloride include:
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a methyl group on the butenamine backbone differentiates it from other similar compounds .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-methyl-4-phenylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9(10(2)12)8-11-6-4-3-5-7-11;/h3-8,10H,12H2,1-2H3;1H |
InChI Key |
ZWVFPNANKWEGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CC1=CC=CC=C1)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


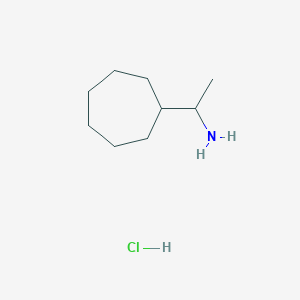
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)

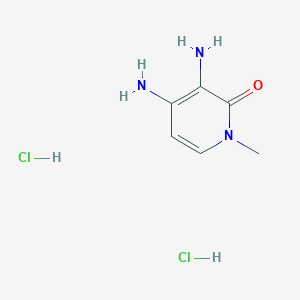
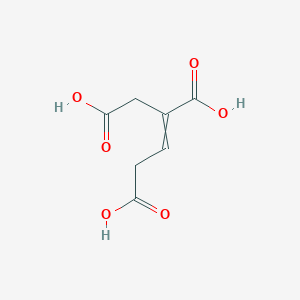
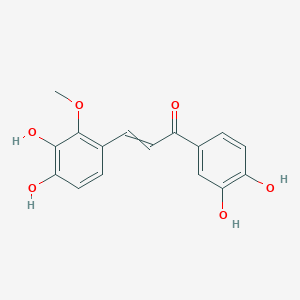

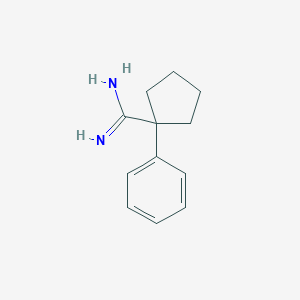
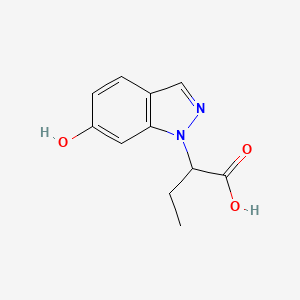



![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
